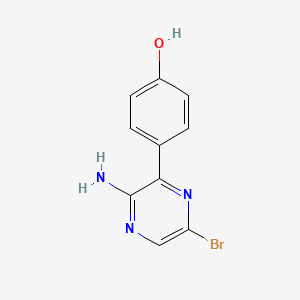

4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrN3O |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

4-(3-amino-6-bromopyrazin-2-yl)phenol |

InChI |

InChI=1S/C10H8BrN3O/c11-8-5-13-10(12)9(14-8)6-1-3-7(15)4-2-6/h1-5,15H,(H2,12,13) |

InChI Key |

PFWWDFZZHQTJJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CN=C2N)Br)O |

Origin of Product |

United States |

Contextualization Within Heterocyclic Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast range of biologically active molecules and functional materials. Within this broad field, pyrazine (B50134), a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a privileged scaffold. The pyrazine ring is a key component in numerous pharmaceuticals, agrochemicals, and dyes. eurekaselect.com

The academic focus on pyrazine derivatives stems from their versatile chemical reactivity and their ability to act as bioisosteres for other aromatic systems, offering unique electronic and solubility properties. The synthesis of substituted pyrazines, such as aminopyrazines, is a dynamic area of organic chemistry, with researchers continuously developing novel methods to create diverse molecular libraries for screening and application. nih.govrsc.org

Overview of Pyrazine and Phenol Hybrid Scaffolds in Research

In modern chemical research, the strategy of creating "hybrid molecules" by combining two or more distinct pharmacophoric units into a single entity is a well-established approach to developing novel compounds with enhanced or unique properties. The combination of a pyrazine (B50134) ring and a phenol (B47542) group creates a pyrazine-phenol hybrid scaffold.

Phenols are ubiquitous in nature and are known for their antioxidant properties and their ability to form crucial hydrogen bonds with biological targets like enzymes and receptors. nih.gov The fusion of a pyrazine moiety with a phenol can lead to compounds with a dual-action profile or improved pharmacokinetic properties. Research into related structures, such as pyrazole-phenol hybrids, has demonstrated their potential in developing new materials and therapeutic agents. chemimpex.com The synthesis of related pyrazinyl-phenol structures has been documented, highlighting the academic interest in this class of hybrid compounds. researchgate.net

Rationale for Investigating 4 3 Amino 6 Bromo Pyrazin 2 Yl Phenol in Chemical Biology and Materials Science

The strong rationale for investigating 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol is based on the proven significance of its individual structural components.

| Component | Significance in Research |

| Aminopyrazine Core | A key pharmacophore found in molecules with antitumor, anti-inflammatory, and kinase-inhibiting properties. nih.gov The amino group provides a key interaction point for biological targets. nih.govnih.gov |

| Bromo Substituent | Halogens like bromine are crucial in medicinal chemistry for modulating a molecule's electronic properties, lipophilicity, and metabolic stability. ump.edu.pltethyschemical.com The bromine atom also serves as a versatile chemical handle for further molecular elaboration through cross-coupling reactions. researchgate.netpyglifesciences.com |

| Phenol (B47542) Group | The phenol moiety is a well-known hydrogen bond donor and acceptor, which is critical for molecular recognition in biological systems. It is also a feature of many antioxidant compounds and can be a key part of ligands for metal coordination. nih.govresearchgate.net |

In chemical biology , this compound is a prime candidate for screening as a kinase inhibitor, a common target for aminopyrazine derivatives. nih.gov Its structure suggests potential for development into anti-inflammatory or antimicrobial agents.

In materials science , the planar aromatic systems of the pyrazine (B50134) and phenol rings suggest potential for creating materials with interesting electronic or photophysical properties. A related compound, 2-amino-3-bromo-6-chloropyrazine, is noted for its utility in preparing organic electronic materials like OLEDs. pipzine-chem.com The nitrogen atoms of the pyrazine and the oxygen of the phenol also offer potential coordination sites for creating novel metal-organic frameworks (MOFs) or coordination polymers.

Scope and Objectives of Academic Research on the Compound

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available, or easily synthesized precursors. For the this compound scaffold, the most prominent disconnection is the carbon-carbon bond between the pyrazine and phenol rings. This bond is typically formed via a transition-metal-catalyzed cross-coupling reaction.

This primary disconnection leads to two key synthons: a functionalized pyrazine electrophile and a functionalized phenol nucleophile (or vice versa).

Disconnection A (C-C Bond): The most strategic disconnection breaks the bond between the pyrazine C2 and the phenyl C1. This suggests a cross-coupling reaction, such as a Suzuki-Miyaura coupling, as a key final step. This approach leads to two main precursors:

Pyrazine Precursor: A dihalo-aminopyrazine, such as 3-amino-2,6-dibromopyrazine or 3-amino-6-bromo-2-chloropyrazine. The halogen at the 2-position serves as the leaving group in the cross-coupling reaction.

Phenol Precursor: A metallated phenol derivative, most commonly 4-hydroxyphenylboronic acid or its esters, which are suitable partners for palladium-catalyzed couplings. nih.gov

An alternative disconnection strategy involves the formation of the C-N bond of the amino group at a late stage.

Disconnection B (C-N Bond): The C3-NH2 bond on the pyrazine ring can be disconnected. This suggests a late-stage amination reaction, such as a Buchwald-Hartwig or copper-catalyzed amination. This route would start from a precursor like 4-(3,6-dibromo-pyrazin-2-yl)-phenol, which would itself be assembled via a C-C coupling reaction.

The first approach (Disconnection A) is often preferred as it allows for the early introduction of the crucial amino group, potentially simplifying the purification and handling of intermediates.

Precursor Synthesis Strategies for Pyrazine and Phenol Moieties

The success of the total synthesis relies heavily on the efficient preparation of the key pyrazine and phenol building blocks.

Pyrazine Moiety Synthesis: The synthesis of the required 3-amino-6-bromo-2-halopyrazine precursor is a multi-step process. A common starting point is the condensation of an alpha-amino acid amide with a glyoxal (B1671930) derivative to form a pyrazinone, which can then be further functionalized. A more direct approach starts from commercially available aminopyrazines. For example, 2-aminopyrazine (B29847) can be halogenated. Direct bromination of aminopyrazines can be challenging due to the activating nature of the amino group. A common strategy involves a halogen dance rearrangement or controlled bromination using reagents like N-bromosuccinimide (NBS). The synthesis of a related compound, 3-amino-6-bromopyridine, is achieved via the bromination of 3-aminopyridine (B143674) with NBS. sigmaaldrich.com A similar strategy can be applied to pyrazine systems. Subsequent halogenation at the 2-position can be achieved under more forcing conditions or by activating the position.

Phenol Moiety Synthesis: The most common precursor for the phenol part is 4-hydroxyphenylboronic acid or its corresponding boronate esters. These are widely available commercially. For derivatized phenol moieties, synthetic strategies often involve the ortho-lithiation of protected phenols followed by borylation, or the palladium-catalyzed Miyaura borylation of a protected 4-halophenol. youtube.com The use of unprotected phenols in cross-coupling reactions is advantageous due to atom economy, and methods for their direct use or in situ activation have been developed. rsc.orgresearchgate.net

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions for Scaffold Assembly

Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for assembling the this compound scaffold. rsc.org

The Suzuki-Miyaura reaction is arguably the most utilized method for forming the key C-C bond between the pyrazine and phenol rings. youtube.com It involves the palladium-catalyzed coupling of an organoboron compound (e.g., 4-hydroxyphenylboronic acid) with an organic halide (e.g., 3-amino-6-bromo-2-chloropyrazine). nih.gov

The catalytic cycle consists of three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the pyrazine precursor.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.

Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the desired C-C bond and regenerating the Pd(0) catalyst. youtube.com

Systematic studies on the coupling of halophenols with boronic acids have shown that reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields, especially when dealing with functionalized or sterically hindered substrates. nih.gov The use of unprotected phenols can be challenging, but protocols using heterogeneous Pd/C catalysts in water or methods involving in situ activation have been successfully developed. nih.govmdpi.comrsc.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Parameter | Details |

|---|---|

| Catalyst System | Pd(PPh₃)₄, PdCl₂(dppf), Pd/C |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, dppf) are often part of the catalyst complex. |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, Water nih.gov |

| Temperature | 80-120 °C |

| Typical Yields | 60-95% |

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds via palladium catalysis. organic-chemistry.org In the context of the target molecule, it can be used in two ways:

As a late-stage amination of a pre-formed 4-(3,6-dibromo-pyrazin-2-yl)-phenol intermediate.

To synthesize the 3-amino-pyrazinone precursor by aminating a suitable dihalopyrazinone.

The reaction couples an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. organic-chemistry.orgyoutube.com The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) by the Buchwald group was critical to the reaction's success, allowing for the coupling of a wide range of substrates under milder conditions. youtube.com The reaction is highly effective for various azaheterocycles, including pyridazines and pyrazines. researchgate.net

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Parameter | Details |

|---|---|

| Catalyst System | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Bulky phosphine ligands (e.g., XPhos, RuPhos, SPhos) youtube.com |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

| Typical Yields | 70-98% |

While the Suzuki coupling is ideal for the direct assembly of the biaryl scaffold, the Sonogashira and Heck reactions are invaluable for synthesizing derivatives. rsc.org

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst. researchgate.nethes-so.ch Starting from this compound, the bromine at the C6 position could be selectively coupled with various alkynes to introduce diverse functionality. Chloropyrazines have been shown to be excellent substrates for this reaction. rsc.org Green solvents and phosphine-free ligand systems have also been developed for Sonogashira reactions, enhancing their applicability. rsc.orgnih.gov

The Heck coupling reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. This would allow for the introduction of vinyl or substituted vinyl groups at the C6 position of the pyrazine ring, providing a handle for further transformations. rsc.org

Table 3: Typical Conditions for Sonogashira and Heck Couplings on Pyrazine Systems rsc.orgresearchgate.net

| Reaction | Catalyst System | Co-catalyst/Base | Solvent | Temperature |

|---|---|---|---|---|

| Sonogashira | PdCl₂(PPh₃)₂, [Pd(allyl)Cl]₂/PPh₃ | CuI / Amine base (e.g., Et₃N, i-Pr₂NH) | DMF, Toluene | Room Temp to 80 °C |

| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Base (e.g., Et₃N, K₂CO₃) | DMF, Acetonitrile | 80-140 °C |

Copper-catalyzed reactions represent a classical and increasingly revitalized alternative to palladium-based methods for C-N and C-O bond formation.

Copper-Catalyzed Amination (Ullmann-type reaction): This method can be used to install the amino group on the pyrazine ring. Modern protocols often use copper(I) salts (e.g., CuI) with a ligand, such as a diamine or phenanthroline, to facilitate the coupling. rsc.org These reactions can sometimes be performed under milder conditions than traditional Ullmann condensations. Recent developments have focused on systems that are tolerant of base-sensitive functional groups. chemistryviews.org Amination of bromonaphthyridines, a related heterocyclic system, has been achieved using Cu₂O and aqueous ammonia (B1221849) at room temperature. illinois.edu

Copper-Catalyzed Phenolation: While less common for this specific transformation than Suzuki coupling, copper catalysis can, in principle, be used to form the C-O-aryl bond or, in some cases, a C-C bond. Copper-catalyzed domino reactions have been developed for the synthesis of complex fused heterocyclic systems. nih.gov However, for the direct coupling of a pyrazine halide with a phenol to form a C-C bond, palladium catalysis remains the more standard and predictable approach.

Table 4: Typical Conditions for Copper-Catalyzed Amination

| Parameter | Details |

|---|---|

| Catalyst System | CuI, Cu₂O, Cu(OAc)₂ |

| Ligand | 1,10-Phenanthroline, N,N'-dimethylethylenediamine, N,N'-diarylbenzene-1,2-diamine chemistryviews.org |

| Base | K₂CO₃, Cs₂CO₃, NaOTMS chemistryviews.org |

| Solvent | DMSO, DMF, Dioxane |

| Temperature | 24-130 °C chemistryviews.org |

| Typical Yields | 65-90% |

Regioselective Functionalization Techniques: Bromination, Amination, and Hydroxylation

The introduction of bromo, amino, and hydroxyl groups onto a pyrazine ring in a specific order and at defined positions is a cornerstone of synthesizing complex derivatives.

Bromination: The regioselective bromination of aminopyrazines is a key step. The directing effect of the amino group generally favors halogenation at the positions ortho and para to it. For 2-aminopyrazine, bromination can be controlled to yield either 2-amino-5-bromopyrazine (B17997) or 2-amino-3,5-dibromopyrazine (B131937) depending on the reaction conditions and the amount of the halogenating agent used. thieme.de The use of N-bromosuccinimide (NBS) is a common method for achieving such transformations. mdpi.com For instance, the bromination of 2-aminopyridines, a related heterocyclic system, has been achieved with high regioselectivity using 1-butylpyridinium (B1220074) bromide as the bromine source and hydrogen peroxide as a green oxidant. researchgate.net Another approach involves using LiBr in the presence of Selectfluor, which has been shown to be effective for the bromination of 2-aminodiazines. rsc.org

Amination: The introduction of an amino group can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) of a halogenated precursor. For instance, a chloro-substituted pyrazine can be reacted with an amine to introduce the amino functionality. beilstein-journals.org The regiochemistry of this substitution is influenced by the electronic nature of the pyrazine ring and the other substituents present. In some cases, tele-substitution, where the incoming nucleophile attacks a position other than the one bearing the leaving group, can occur. beilstein-journals.org

Hydroxylation: The direct hydroxylation of a pyrazine ring can be challenging. Often, this functional group is introduced by using a precursor that already contains a protected hydroxyl group on a starting material, such as a substituted phenyl ring, which is then coupled to the pyrazine core. Alternatively, methods involving oxidation of an organoboron or organotin intermediate can be employed.

A summary of reagents for regioselective functionalization is presented below:

| Functionalization | Reagent | Key Features |

| Bromination | N-Bromosuccinimide (NBS) | Commonly used for allylic and benzylic bromination, and for bromination of electron-rich aromatic rings. |

| Bromination | 1-Butylpyridinium bromide / H₂O₂ | Green and regioselective method for brominating aminopyridines. researchgate.net |

| Bromination | LiBr / Selectfluor | Effective for the bromination of 2-aminodiazines. rsc.org |

| Amination | Primary Amines | Used in nucleophilic aromatic substitution of halopyrazines. beilstein-journals.org |

Protecting Group Strategies and Deprotection Methodologies in Multi-step Syntheses

In the multi-step synthesis of complex molecules like this compound, protecting groups are indispensable tools to mask reactive functional groups and prevent unwanted side reactions. organic-chemistry.orgjocpr.com The choice of protecting groups is critical and depends on their stability to various reaction conditions and the ease of their selective removal. organic-chemistry.orgrsc.org

For the Amino Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. arkat-usa.orgresearchgate.net For example, a saturated solution of HCl in ethyl acetate (B1210297) can selectively remove the N-Boc group in the presence of silyl (B83357) ethers. researchgate.net Alternatively, NaBH4 in ethanol (B145695) has been reported for the selective deprotection of N-Boc protected imidazoles and pyrazoles, leaving other protecting groups like Boc on primary amines and silyl ethers intact. arkat-usa.orgresearchgate.net

For the Phenolic Hydroxyl Group: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS), are common protecting groups for hydroxyl groups. highfine.comutsouthwestern.edu These groups are generally stable to a range of reaction conditions but can be readily cleaved using fluoride (B91410) ion sources like tetra-n-butylammonium fluoride (TBAF). iwu.educhemicalforums.com However, the basicity of TBAF can sometimes lead to side reactions. iwu.edu Milder and more chemoselective methods for TBDMS deprotection have been developed, such as using iron(III) tosylate as a catalyst, which does not affect phenolic TBDPS ethers or Boc groups. iwu.edu

The following table summarizes common protecting groups and their deprotection conditions:

| Functional Group | Protecting Group | Deprotection Conditions |

| Amino | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA/DCM, HCl/EtOAc) researchgate.net; NaBH₄/EtOH arkat-usa.org |

| Phenolic Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Fluoride ion (e.g., TBAF) iwu.edu; Acidic conditions; Iron(III) tosylate iwu.edu |

| Phenolic Hydroxyl | tert-Butyldiphenylsilyl (TBDPS) | Fluoride ion (e.g., TBAF) chemicalforums.com |

The strategic use of orthogonal protecting groups, which can be removed under different conditions, is crucial for the successful synthesis of complex molecules. rsc.orgwikipedia.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. tandfonline.comtandfonline.comresearchgate.net

Performing reactions in water or without a solvent minimizes the use of volatile organic compounds (VOCs). rsc.org Aqueous reaction conditions have been successfully employed for the synthesis of various heterocyclic compounds, including pyrazoles. thieme-connect.com The synthesis of pyrazine derivatives has been reported in aqueous methanol, offering a more environmentally friendly alternative to traditional organic solvents. tandfonline.com

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved product purity. mdpi.comresearchgate.net This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including aminopyrazoles and pyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.orgnih.gov The halogenation of 2-aminopyrazine has also been shown to be more efficient under microwave irradiation. thieme.de

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a solvent-free and often more efficient route to a wide range of compounds. rsc.orgnih.govacs.orgresearchgate.net This technique has been successfully used for the synthesis of various heterocyclic compounds and for halogenation reactions. nih.govresearchgate.net Ball milling, a common mechanochemical technique, can accelerate reactions and improve yields, making it an attractive green alternative to traditional solution-phase synthesis. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to synthesis. nih.govresearchgate.net Lipases, for example, have been used to catalyze the amidation of pyrazine esters to produce pyrazinamide (B1679903) derivatives in a greener solvent. nih.govresearchgate.net Amine dehydrogenases are another class of enzymes that can be used for the synthesis of chiral amines. frontiersin.org The use of biocatalysts can lead to highly specific transformations under mild conditions, reducing the need for protecting groups and minimizing waste. researchgate.net

The table below highlights some green chemistry approaches in pyrazine synthesis:

| Green Chemistry Approach | Key Advantages | Example Application |

| Aqueous Conditions | Reduced use of volatile organic solvents. thieme-connect.com | Synthesis of pyrazine derivatives in aqueous methanol. tandfonline.com |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. mdpi.comresearchgate.net | Halogenation of 2-aminopyrazine. thieme.de |

| Mechanochemical Synthesis | Solvent-free, often higher efficiency. rsc.orgnih.gov | Synthesis of various heterocyclic compounds. nih.govacs.org |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.govresearchgate.net | Amidation of pyrazine esters using lipases. nih.govresearchgate.net |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of biocatalysts, such as enzymes, with the practicality of traditional chemical reactions. This hybrid approach harnesses the high stereo-, regio-, and chemo-selectivity of enzymes to perform challenging chemical transformations under mild conditions, often overcoming limitations of purely chemical methods. nih.govnih.gov The application of chemoenzymatic strategies to the synthesis of pyrazine derivatives showcases a move towards greener and more efficient pharmaceutical production.

A pertinent example is the synthesis of pyrazinamide derivatives, which are structurally related to this compound. Researchers have successfully developed a continuous-flow system for the synthesis of various pyrazinamides from pyrazine esters and a range of amines. researchgate.net This process utilizes Lipozyme® TL IM, a lipase (B570770) from Thermomyces lanuginosus, as a biocatalyst. researchgate.net The reaction proceeds efficiently in a greener solvent, tert-amyl alcohol, at a mild temperature of 45 °C, achieving high yields in significantly shorter reaction times compared to batch processes. researchgate.net

This established chemoenzymatic amidation provides a strong precedent for the synthesis of the amino group on the pyrazine ring of the target compound. A potential chemoenzymatic route to this compound could involve the enzymatic amination of a suitable pyrazine ester precursor.

Table 1: Chemoenzymatic Synthesis of Pyrazinamide Derivatives

| Substrate 1 | Substrate 2 | Enzyme | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Pyrazine Ester | Aliphatic Amines | Lipozyme® TL IM | tert-Amyl Alcohol | 45 | 20 min | up to 91.6 |

| Pyrazine Ester | Benzylamines | Lipozyme® TL IM | tert-Amyl Alcohol | 45 | 20 min | High |

| Pyrazine Ester | Morpholine | Lipozyme® TL IM | tert-Amyl Alcohol | 45 | 20 min | High |

Data derived from a study on the continuous-flow synthesis of pyrazinamide derivatives. researchgate.net

The advantages of such a chemoenzymatic approach include:

High Selectivity: Enzymes can selectively target specific functional groups, reducing the need for complex protection and deprotection steps. mdpi.com

Mild Reaction Conditions: Enzymatic reactions typically occur at lower temperatures and pressures, saving energy and improving safety. mdpi.com

Environmental Sustainability: The use of biodegradable catalysts (enzymes) and greener solvents aligns with the principles of green chemistry. researchgate.net

Flow Chemistry Applications in Compound Synthesis

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch production, including enhanced heat and mass transfer, improved safety when handling hazardous intermediates, and greater scalability and reproducibility. mdpi.com

The synthesis of heterocyclic compounds, including pyrazine derivatives, has been shown to benefit greatly from flow chemistry. For instance, the synthesis of pyrazinamide derivatives has been successfully demonstrated in a continuous-flow system, which not only allows for rapid optimization of reaction parameters but also provides a scalable and more efficient production method. researchgate.net In one study, the reaction time for the synthesis of pyrazolopyrimidinone (B8486647) derivatives was drastically reduced from 9 hours in batch to just 16 minutes under flow conditions, while maintaining high yields. mdpi.com

A potential flow chemistry synthesis of this compound could involve a multi-step sequence where intermediates are generated and consumed in-situ, avoiding the isolation of potentially unstable compounds. Key reaction steps, such as bromination, amination, or the initial construction of the pyrazine ring, could be performed in dedicated reactor modules within a continuous flow path.

Table 2: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

| Compound Type | Reaction | Batch Time | Flow Time | Yield (Flow) | Reference |

|---|---|---|---|---|---|

| Pyrazolopyrimidinones | Cyclocondensation | 9 h | 16 min | 80-85% | mdpi.com |

| Pyrazoles | Cycloaddition | 16 h | 30 min | Not specified | nih.gov |

The key benefits of applying flow chemistry to the synthesis of this compound would include:

Enhanced Safety: The small reactor volumes minimize the risk associated with handling reactive intermediates and exothermic reactions. mdpi.com

Increased Efficiency: The reduction in reaction times and the potential for automation lead to higher throughput and productivity. nih.gov

Improved Product Quality: Precise control over reaction parameters such as temperature, pressure, and stoichiometry results in higher yields and purities. mdpi.com

Scalability: Scaling up production is achieved by running the flow system for longer periods or by parallelizing multiple reactor lines, rather than using larger, potentially more hazardous, batch reactors. researchgate.net

Reactivity of the Bromo-Substituent: Nucleophilic Aromatic Substitution and Cross-Coupling Reactivity

The bromo-substituent at the C-6 position of the pyrazine ring is a key handle for molecular diversification. Its reactivity is largely governed by the electron-deficient nature of the pyrazine ring, which facilitates both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring, being electron-deficient, activates the bromo-substituent towards attack by nucleophiles. pressbooks.pub This is analogous to the reactivity observed in other halogenated, electron-poor heterocycles like triazines and quinazolines. acs.orgnih.govnih.gov Reactions with strong nucleophiles such as alkoxides, thiolates, and amines can lead to the displacement of the bromide ion. The mechanism typically proceeds through a two-step addition-elimination pathway involving a negatively charged Meisenheimer complex intermediate. pressbooks.publibretexts.org The rate of these reactions is influenced by the nucleophilicity of the attacking species and the stability of the intermediate. libretexts.org For instance, SNAr reactions on similar bromo-heterocycles have been successfully carried out with various phenols and amines. acs.orgnih.gov

Cross-Coupling Reactivity: The bromo group is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new C-C bond by coupling the bromo-pyrazine with an organoboron reagent, typically an aryl or vinyl boronic acid or ester. This method has been widely applied to functionalize bromopyrazines, often using catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base such as Na₂CO₃ or K₃PO₄. rsc.orgbeilstein-journals.orgmdpi.commdpi.com The reaction is generally tolerant of various functional groups, including the amino and hydroxyl groups present in the title molecule. mdpi.comnih.gov

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the bromo-pyrazine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.org This has been demonstrated to be effective even with less reactive chloropyrazines, suggesting high efficiency for the bromo-analogue. rsc.orgbeilstein-journals.org

Stille Coupling: The Stille reaction involves coupling with an organotin reagent. It offers a broad scope for introducing various alkyl, vinyl, or aryl groups and has been reported in pyrazine chemistry. rsc.org

Buchwald-Hartwig Amination: For the formation of a C-N bond, the Buchwald-Hartwig amination is the premier method, coupling the bromo-substituent with a primary or secondary amine. acs.orgnih.gov This reaction provides a direct route to novel amino-substituted pyrazine derivatives.

Table 1: Potential Cross-Coupling Reactions at the Bromo-Substituent

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (RB(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Aryl/Vinyl-substituted pyrazine | rsc.orgbeilstein-journals.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted pyrazine | rsc.orgbeilstein-journals.org |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Alkyl/Aryl-substituted pyrazine | rsc.org |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., Cs₂CO₃) | Amino-substituted pyrazine | nih.gov |

Reactivity of the Amino Group: Acylation, Alkylation, Sulfonylation, and Condensation Reactions

The exocyclic amino group at the C-3 position behaves similarly to an aniline (B41778) amino group, serving as a nucleophilic center for various derivatizations.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. mdpi.com This transformation is often used not only to synthesize new derivatives but also to modulate the electronic properties and reactivity of the molecule. For example, acetylating an aniline derivative can attenuate the activating effect of the amino group on the aromatic ring. libretexts.org

Alkylation and Sulfonylation: Direct alkylation of the amino group can be achieved with alkyl halides, though over-alkylation can be a competing process. Reductive amination offers a more controlled alternative. Sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides, a common functional group in medicinal chemistry.

Condensation Reactions: The amino group can undergo condensation with aldehydes or ketones to form Schiff bases (imines). mdpi.comnih.gov Furthermore, it can react with activated carbonyl compounds or participate in multicomponent reactions to construct more complex heterocyclic systems. nih.govresearchgate.net

Reactivity of the Phenolic Hydroxyl Group: Etherification, Esterification, and Selective Oxidation Reactions

The phenolic hydroxyl group offers another site for derivatization, with its reactivity centered on the nucleophilicity of the oxygen atom and its ability to undergo oxidation.

Etherification and Esterification: The phenolic proton is acidic and can be removed by a base to form a highly nucleophilic phenoxide ion. This ion readily reacts with alkyl halides (Williamson ether synthesis) or acyl chlorides/anhydrides to form ethers and esters, respectively. These reactions are standard procedures for modifying phenolic compounds.

Selective Oxidation Reactions: Phenols are susceptible to oxidation. Under controlled conditions with mild oxidizing agents, they can be converted to quinones. libretexts.org However, strong oxidizing agents can lead to decomposition and the formation of tarry materials. libretexts.org The phenolic group is also known to be a potent scavenger of free radicals due to its hydrogen-donating ability. nih.gov

Electrophilic Aromatic Substitution on the Phenol Ring

The phenol ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating effect of the hydroxyl group. byjus.comwikipedia.org This group is a powerful ortho-, para-director. byjus.commlsu.ac.in Since the para-position is occupied by the pyrazinyl substituent, electrophilic attack is directed primarily to the two ortho-positions (C-3 and C-5 of the phenol ring).

Common SEAr reactions for phenols include:

Halogenation: Phenols react readily with bromine, even in the absence of a Lewis acid catalyst, to yield brominated products. byjus.commlsu.ac.in Using a non-polar solvent can help achieve mono-substitution. mlsu.ac.in

Nitration: Treatment with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.commlsu.ac.in Given the blocked para position, ortho-nitration would be the expected outcome.

Sulfonation: Reaction with sulfuric acid can lead to sulfonation at the ortho-positions. The reaction conditions (temperature) can influence the kinetic versus thermodynamic product distribution. mlsu.ac.in

Friedel-Crafts Reactions: While Friedel-Crafts alkylation and acylation are possible, they can be complicated by the Lewis acid catalyst coordinating with the hydroxyl and amino groups. mlsu.ac.inlibretexts.org Milder variants like the Gattermann or Kolbe-Schmidt reactions, which use weak electrophiles, might be more suitable. mlsu.ac.inlibretexts.org

The directing effects are a competition between the strongly activating ortho, para-directing -OH group and the deactivating effect of the pyrazinyl substituent. Steric hindrance from the bulky pyrazinyl group might also influence the regioselectivity of the substitution. researchgate.net

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenol Ring

| Reaction | Reagent | Expected Product | Reference |

|---|---|---|---|

| Bromination | Br₂ in CCl₄ | Ortho-bromo substituted phenol | mlsu.ac.in |

| Nitration | Dilute HNO₃ | Ortho-nitro substituted phenol | byjus.com |

| Sulfonation | H₂SO₄ | Ortho-sulfonic acid substituted phenol | mlsu.ac.in |

| Kolbe-Schmidt | 1. NaOH, 2. CO₂, 3. H⁺ | Ortho-carboxylated phenol (salicylic acid derivative) | libretexts.org |

Functionalization of the Pyrazine Ring System via Direct C-H Activation

Direct C-H activation is a modern synthetic strategy that allows for the functionalization of unactivated C-H bonds, offering a more atom-economical approach than traditional cross-coupling reactions. While specific studies on this compound are not prevalent, the principles can be applied. The pyrazine ring possesses a C-H bond at the C-5 position. Due to the electron-withdrawing nature of the two nitrogen atoms, the C-H bonds on pyrazine are somewhat acidic and susceptible to deprotonation or metallation, which can be followed by reaction with an electrophile. Transition metal-catalyzed C-H activation, particularly with palladium, rhodium, or iridium, could potentially be used to introduce aryl, alkyl, or other functional groups directly onto the pyrazine core, likely at the C-5 position.

Design and Synthesis of this compound Analogues and Hybrid Molecules

The trifunctional nature of this core scaffold makes it an ideal starting point for creating analogues and hybrid molecules.

Analogues: A vast number of analogues can be synthesized by systematically modifying each functional group. For example, a library of compounds can be generated by performing various Suzuki couplings at the bromo position, acylating the amino group with different carboxylic acids, and etherifying the phenol with diverse alkyl groups. mdpi.comnih.gov This systematic approach allows for the fine-tuning of physicochemical and biological properties.

Hybrid Molecules: Hybrid molecules can be designed by covalently linking the this compound core to another distinct chemical scaffold, often a natural product or a known pharmacophore. nih.gov The goal is to create a new chemical entity with a potentially synergistic or novel mode of action. For instance, the amino or hydroxyl group could serve as an attachment point for linking to other bioactive molecules like pyrazoles or coumarins through a suitable linker. nih.govekb.eg

Stereoselective Synthesis of Chiral Derivatives and Enantiomeric Resolution Strategies

The parent compound, this compound, is achiral. However, it can serve as a precursor for the synthesis of chiral derivatives.

Stereoselective Synthesis: Chiral centers can be introduced by reacting one of the functional groups with a chiral reagent. For example, acylation of the amino group with a chiral carboxylic acid would produce a diastereomeric mixture if the acid is enantiopure. More sophisticated methods involve asymmetric catalysis. A stereoselective reaction, such as an asymmetric reduction of a ketone introduced via Friedel-Crafts acylation, could generate a chiral alcohol. mdpi.com Stereoselective synthesis of complex structures like chiral amino alcohols or β-lactams often employs specialized methods and chiral auxiliaries or catalysts. nih.govnih.gov

Enantiomeric Resolution: If a reaction produces a racemic mixture of a chiral derivative, separation of the enantiomers is necessary. This can be achieved through several strategies.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful and common method for both analytical and preparative-scale separation of enantiomers. mdpi.com

Diastereomeric Salt Formation: If the chiral derivative is an acid or a base, it can be reacted with a chiral resolving agent (a chiral base or acid, respectively) to form a pair of diastereomeric salts. semanticscholar.org These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. semanticscholar.org

Detailed Spectroscopic and Structural Analysis of this compound Currently Unavailable in Publicly Accessible Research

A comprehensive search for advanced spectroscopic and structural data for the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite extensive queries for nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction studies, no specific experimental data for this particular molecule could be located in publicly accessible databases and research publications.

The requested article, intended to focus on the in-depth spectroscopic and structural elucidation of this compound, cannot be generated at this time due to the absence of the necessary foundational research. The planned sections and subsections, which were to detail one- and two-dimensional NMR data, as well as single-crystal X-ray diffraction analysis, are entirely dependent on the existence of such peer-reviewed and published studies.

Searches for related compounds, including various substituted phenols and brominated pyrazines, were conducted in an attempt to find analogous data. While information exists for structurally similar molecules, such as 3-amino-6-bromopyrazine-2-carboxylic acid and other phenol derivatives, these data are not transferable to the specific and more complex structure of this compound. The precise substitution pattern on both the pyrazine and phenol rings creates a unique chemical environment that would result in distinct spectroscopic signatures and crystal packing arrangements.

The generation of a scientifically accurate and authoritative article as per the user's request is contingent on the primary research being performed and published. This would involve the synthesis of this compound, followed by its purification and subsequent analysis using high-resolution NMR and single-crystal X-ray diffraction techniques. The resulting data would then need to be processed, interpreted, and disseminated through scientific journals.

Until such research is made publicly available, the creation of a detailed article on the advanced spectroscopic and structural elucidation of this compound remains unfeasible.

Single-Crystal X-ray Diffraction Analysis

Hydrogen Bonding Network and Pi-Stacking Interactions

The supramolecular architecture of this compound in the condensed phase is significantly influenced by a combination of hydrogen bonds and π-stacking interactions. These non-covalent forces dictate the molecular packing and can influence the compound's physical properties.

Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors and acceptors, allowing for a variety of potential intramolecular and intermolecular interactions.

Donors: The phenolic hydroxyl (-OH) group and the amino (-NH₂) group are primary hydrogen bond donors.

Acceptors: The nitrogen atoms of the pyrazine ring, the oxygen atom of the hydroxyl group, and the nitrogen of the amino group can all act as hydrogen bond acceptors.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond may form between the phenolic -OH group and the adjacent nitrogen atom of the pyrazine ring (N1). This interaction would lead to the formation of a stable six-membered ring-like structure, a common feature in ortho-hydroxyaryl Schiff bases and related systems. nih.gov The formation of such a bond can enhance the planarity of the molecule. nih.gov

Intermolecular Hydrogen Bonding: In the solid state, a complex network of intermolecular hydrogen bonds is expected. These interactions can lead to the formation of dimers or extended polymeric chains. For instance, the amino group of one molecule could donate a hydrogen to the phenolic oxygen or a pyrazine nitrogen of a neighboring molecule. Similarly, the phenolic hydroxyl group can participate in hydrogen bonding with acceptors on an adjacent molecule. In crystals of related compounds like p-aminophenol, each molecule can be hydrogen-bonded to several others, creating a three-dimensional framework. researchgate.net

Pi-Stacking Interactions: The two aromatic systems, the electron-rich phenol ring and the electron-deficient pyrazine ring, are prone to engage in π-π stacking interactions. These interactions are crucial for stabilizing the crystal lattice. libretexts.orgrsc.org Several geometries are possible:

Parallel-displaced: The rings are parallel but offset from one another. This is often the most stable configuration for pyrazine dimers. worldscientific.com

T-shaped (edge-to-face): The edge of one ring (positive quadrupole moment) points towards the face of the other (negative quadrupole moment).

Sandwich (face-to-face): This geometry is generally less favored due to electrostatic repulsion, but can be stabilized by dispersion forces. worldscientific.com

The combination of a hydrogen-bonding network and various π-stacking motifs results in a highly organized and stable supramolecular assembly.

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Nature | Expected Consequence |

| Intramolecular H-Bond | Phenolic O-H | Pyrazine N1 | Covalent-like | Planarization, redshift in ν(O-H) |

| Intermolecular H-Bond | Amino N-H | Phenolic O | Supramolecular | Dimer/Chain formation |

| Intermolecular H-Bond | Phenolic O-H | Pyrazine N4 | Supramolecular | Dimer/Chain formation |

| Intermolecular H-Bond | Amino N-H | Pyrazine N4 | Supramolecular | Dimer/Chain formation |

| π-π Stacking | Phenol Ring | Pyrazine Ring | Supramolecular | Crystal packing stabilization |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for confirming the elemental composition and elucidating the structure of this compound through precise mass measurements and fragmentation analysis.

Under mass spectrometric conditions (e.g., Electron Ionization), the molecular ion ([M]⁺˙) of this compound would undergo characteristic fragmentation, providing structural insights. The molecular formula is C₁₀H₈BrN₄O.

A plausible fragmentation pathway would begin with the molecular ion. Key fragmentation steps for halogenated N-heterocyclic compounds often involve the loss of the halogen atom and cleavages within the heterocyclic ring. csbsju.edu

Loss of Bromine: A primary and highly favorable fragmentation would be the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a prominent [M-Br]⁺ ion. This is a common pathway for brominated aromatic compounds.

Pyrazine Ring Fragmentation: The pyrazine ring can undergo fragmentation through the loss of neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).

Phenolic Ring Fragmentation: The phenol moiety can lose a carbon monoxide (CO) molecule via a rearrangement, a characteristic fragmentation for phenols.

Inter-ring Cleavage: The single bond connecting the pyrazine and phenol rings can cleave, leading to ions corresponding to each of the constituent rings.

Table 2: Predicted HRMS Fragments of this compound

| Fragment Ion | Proposed Structure | Fragmentation Pathway |

| [M]⁺˙ | [C₁₀H₈⁷⁹BrN₄O]⁺˙ | Molecular Ion |

| [M-Br]⁺ | [C₁₀H₈N₄O]⁺ | Loss of •Br from [M]⁺˙ |

| [M-Br-HCN]⁺ | [C₉H₇N₃O]⁺ | Loss of HCN from [M-Br]⁺ |

| [M-Br-CO]⁺ | [C₉H₈N₄]⁺ | Loss of CO from [M-Br]⁺ |

| [C₄H₃BrN₃]⁺˙ | Brominated aminopyrazine fragment | Cleavage of the C-C inter-ring bond |

| [C₆H₅O]⁺ | Phenoxy fragment | Cleavage of the C-C inter-ring bond |

Isotopic Pattern Analysis for Elemental Composition

The presence of bromine provides a definitive isotopic signature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.7% and 49.3%, respectively). csbsju.edulibretexts.org This results in a characteristic doublet for any ion containing a bromine atom.

The molecular ion will appear as two peaks of almost equal intensity separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks. libretexts.org This pattern is a clear indicator for the presence of a single bromine atom in the molecule or fragment. High-resolution instrumentation allows for the precise mass measurement of these isotopic peaks, enabling the unambiguous confirmation of the elemental formula C₁₀H₈BrN₄O.

Table 3: Theoretical Isotopic Distribution for the Molecular Ion [C₁₀H₈BrN₄O]⁺˙

| Isotope Composition | Exact Mass (Da) | Relative Abundance (%) |

| ¹²C₁₀¹H₈⁷⁹Br¹⁴N₄¹⁶O | 278.9912 | 100.0 |

| ¹²C₁₀¹H₈⁸¹Br¹⁴N₄¹⁶O | 280.9892 | 97.3 |

| ¹³C¹²C₉¹H₈⁷⁹Br¹⁴N₄¹⁶O | 280.0046 | 11.2 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a fingerprint of the molecule, allowing for the identification of functional groups and offering insights into its conformational state through the analysis of specific vibrational modes.

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its various functional components. The assignments are based on known frequency ranges for substituted phenols and pyrazines. okstate.eduorgchemboulder.comsemanticscholar.org

O-H and N-H Stretching Region (3500-3200 cm⁻¹):

The phenolic O-H stretch typically appears as a broad band in the IR spectrum due to hydrogen bonding. libretexts.org

The amino group will show two distinct N-H stretching bands (symmetric and asymmetric).

Aromatic C-H Stretching (3100-3000 cm⁻¹): These bands are characteristic of the C-H bonds on both the phenol and pyrazine rings. orgchemboulder.com

Ring Stretching Region (1650-1400 cm⁻¹): This region is complex, containing coupled C=C and C=N stretching vibrations from both aromatic rings. These bands are often strong in both IR and Raman spectra. semanticscholar.orgresearchgate.net The N-H bending (scissoring) vibration of the amino group also appears in this region, typically around 1620 cm⁻¹.

Fingerprint Region (<1400 cm⁻¹): This region contains a multitude of bands including C-H in-plane bending, C-O stretching, C-N stretching, and ring deformation modes. The C-O stretch of the phenol is expected around 1250 cm⁻¹. libretexts.org The C-Br stretch will appear at lower frequencies, typically in the 650-500 cm⁻¹ range.

Table 4: Predicted Vibrational Mode Assignments for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Spectroscopic Activity |

| 3500 - 3300 | ν(O-H) stretch | IR (strong, broad) |

| 3450 - 3300 | ν(N-H) asymmetric & symmetric stretch | IR (medium, sharp) |

| 3100 - 3000 | ν(C-H) aromatic stretch | IR/Raman (medium-weak) |

| 1650 - 1550 | δ(N-H) scissoring | IR (medium) |

| 1620 - 1450 | ν(C=C), ν(C=N) ring stretching | IR/Raman (strong) |

| 1280 - 1200 | ν(C-O) phenol stretch | IR (strong) |

| 1350 - 1250 | ν(C-N) aryl-amine stretch | IR/Raman (medium) |

| 900 - 675 | γ(C-H) out-of-plane bend | IR (strong) |

| 650 - 500 | ν(C-Br) stretch | IR/Raman (medium) |

Conformational Analysis via Vibrational Signatures

Effect of Torsion: The frequencies and intensities of vibrational modes involving both rings, particularly the out-of-plane bending modes and the inter-ring C-C stretching mode, are expected to be sensitive to the torsional angle. nih.gov In a planar conformation, conjugation between the rings is maximized, which can shift the ring stretching frequencies.

Hydrogen Bonding Effects: The nature of the hydrogen bonding has a profound impact on the O-H and N-H stretching vibrations.

Intramolecular H-bonding: The formation of an intramolecular O-H···N bond would cause a significant redshift (shift to lower frequency) and broadening of the O-H stretching band compared to a free hydroxyl group. bohrium.comrsc.org

Intermolecular H-bonding: Strong intermolecular hydrogen bonding in the solid state also leads to broad, redshifted O-H and N-H bands. Distinguishing between inter- and intramolecular H-bonding can be achieved by comparing solid-state spectra with spectra of dilute solutions in a non-polar solvent, where intermolecular interactions are minimized. bohrium.com

By analyzing these specific spectral signatures, it is possible to deduce the dominant conformation and hydrogen-bonding motifs of this compound under different conditions.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental and theoretical data concerning the advanced spectroscopic and structural elucidation of the chemical compound this compound is not publicly available. As a result, a thorough and scientifically accurate article based on the specific outline provided cannot be generated at this time.

The requested article outline necessitates specific data for the following sections:

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Circular Dichroism)

Solvent Effects on Spectroscopic Properties:A discussion of solvatochromism would depend on experimental data of the compound's spectroscopic behavior in a range of solvents with varying polarities. This information is not available.

Without primary or secondary sources reporting on the spectroscopic properties of this compound, any attempt to create the requested article would fall short of the required standards of accuracy and specificity. Further research and publication by the scientific community are needed to elucidate the properties of this compound.

Computational Chemistry and Theoretical Investigations of 4 3 Amino 6 Bromo Pyrazin 2 Yl Phenol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for probing the fundamental aspects of molecular systems. These methods solve the electronic Schrödinger equation to varying levels of approximation, yielding detailed information about the molecule's geometry, electronic structure, and spectroscopic properties.

The first step in most computational studies is the determination of the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol, this involves optimizing bond lengths, bond angles, and dihedral angles.

The rotational freedom around the single bond connecting the phenol (B47542) and pyrazine (B50134) rings suggests the possibility of different conformers. Computational methods can map the conformational energy landscape by systematically rotating this bond and calculating the energy at each step. This analysis reveals the most stable conformer(s) and the energy barriers between them. Theoretical calculations on similar bicyclic aromatic systems have shown that the planarity of the molecule is a key factor in its stability. It is expected that the most stable conformer of this compound would be nearly planar to maximize π-conjugation between the two aromatic rings.

Table 1: Representative Calculated Geometrical Parameters for this compound (Note: These are hypothetical values based on typical DFT calculations for similar molecules.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-Br | 1.89 Å |

| C-N (amino) | 1.37 Å | |

| C-O (phenol) | 1.36 Å | |

| C-C (inter-ring) | 1.48 Å | |

| Bond Angle | C-C-N (pyrazine) | 121° |

| C-N-C (pyrazine) | 118° | |

| C-C-O (phenol) | 119° | |

| Dihedral Angle | C-C-C-C (inter-ring) | ~5-15° |

The electronic structure of a molecule governs its reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. nih.govresearchgate.net For molecules with both electron-donating (amino, hydroxyl) and electron-withdrawing (bromo, pyrazine nitrogen atoms) groups, the HOMO-LUMO gap is expected to be relatively small, indicating potential for charge transfer interactions. nih.gov

Molecular orbital plots visualize the distribution of electron density in the HOMO and LUMO. For this compound, the HOMO is likely to be localized on the electron-rich phenol and amino groups, while the LUMO may be distributed over the electron-deficient pyrazine ring.

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), susceptible to nucleophilic attack. In this molecule, the nitrogen atoms of the pyrazine ring and the oxygen atom of the phenol group would be expected to be regions of negative potential.

Table 2: Calculated Electronic Properties for this compound (Note: These are hypothetical values based on typical DFT calculations for similar molecules.)

| Property | Calculated Value (B3LYP/6-311G(d,p)) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would likely confirm the aromatic character of both the pyrazine and phenol rings in this compound.

Tautomerism is another important aspect to consider, especially given the presence of the amino and hydroxyl groups. The amino group on the pyrazine ring can potentially exist in an imino tautomeric form. Similarly, the phenol group can exist in a keto tautomeric form. nih.gov Quantum chemical calculations can determine the relative energies of these tautomers, providing insight into which form is more stable under different conditions (gas phase or in solution). For similar pyrimidine (B1678525) systems, the keto tautomer is often found to be more stable in the solid state. nih.gov

A significant advantage of computational chemistry is its ability to predict various spectroscopic properties.

NMR: Chemical shifts (¹H and ¹³C) can be calculated and are highly valuable for confirming the structure of synthesized compounds. The calculated shifts for the protons and carbons in this compound would provide a theoretical spectrum that can be compared with experimental data.

UV-Vis: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π*). bsu.by The predicted spectrum for this compound would likely show absorptions in the UV region, corresponding to electronic transitions within the conjugated system.

IR and Raman: Calculations of vibrational frequencies can predict the positions of peaks in the infrared (IR) and Raman spectra. materialsciencejournal.org These theoretical spectra are instrumental in assigning the vibrational modes of the molecule, such as the stretching and bending of the N-H, O-H, C=N, and C-Br bonds.

Table 3: Predicted Spectroscopic Data for this compound (Note: These are hypothetical values based on typical DFT calculations for similar molecules.)

| Spectrum | Predicted Peak/Signal | Assignment |

| ¹H NMR | ~9.5 ppm | Phenolic -OH |

| ~7.0-8.0 ppm | Aromatic protons | |

| ~5.5 ppm | Amino -NH₂ | |

| ¹³C NMR | ~155 ppm | C-O (phenol) |

| ~115-150 ppm | Aromatic carbons | |

| UV-Vis (λmax) | ~280 nm, ~350 nm | π→π* transitions |

| IR (cm⁻¹) | ~3400-3500 | N-H stretching |

| ~3300 | O-H stretching | |

| ~1600-1650 | C=N stretching | |

| ~550-650 | C-Br stretching |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules over time, providing insights into their dynamics and interactions with their environment.

MD simulations can model the behavior of this compound in different solvents, revealing how the solvent molecules affect its conformational preferences and dynamics. For instance, in a polar solvent like water, hydrogen bonding between the solvent and the amino and hydroxyl groups of the solute would play a significant role in stabilizing certain conformations. mdpi.com

Simulations can also explore the behavior of the molecule at interfaces, such as a lipid bilayer or a solid surface. This is particularly relevant for understanding how the molecule might interact with biological membranes or materials. The simulations can provide information on the preferred orientation of the molecule at the interface and the energetic favorability of its adsorption. For similar molecules, MD simulations have been used to understand the stability of ligand-protein complexes. nih.gov

Solvation Effects and Ligand Desolvation

The interaction of a molecule with its solvent environment is a critical determinant of its behavior, influencing everything from solubility to reactivity and binding affinity. For this compound, computational models can predict how it interacts with water and other solvents.

Computational methods like the Poisson-Boltzmann (PB) or Generalized Born (GB) models, combined with surface area (SA) calculations (MM/PBSA and MM/GBSA), are frequently used to estimate these energies. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, simplifying calculations while providing valuable insights.

A hypothetical breakdown of the energetic contributions to solvation for the compound in water is presented below.

Table 1: Hypothetical Solvation and Desolvation Energy Contributions This table presents illustrative data based on computational principles for similar molecules.

| Energy Component | Description | Estimated Contribution (kcal/mol) |

|---|---|---|

| Electrostatic Solvation Energy | Favorable energy from interactions between the molecule's partial charges and polar solvent molecules. | -15 to -25 |

| Cavity Formation Energy | Energetic cost of creating a space for the molecule within the solvent. | +5 to +10 |

| Van der Waals Interaction Energy | Energy from non-polar interactions between the molecule and solvent. | -3 to -7 |

| Total Solvation Free Energy | Sum of all contributions, indicating overall solubility. | -13 to -22 |

| Desolvation Penalty (for binding) | The energy required to remove the solvent shell before binding to a receptor. | +13 to +22 |

Interaction with Lipid Bilayers and Membranes (Theoretical Modeling)

Understanding how a molecule interacts with cell membranes is crucial for predicting its absorption, distribution, and potential to reach intracellular targets. Molecular dynamics (MD) simulations are a powerful tool for modeling these interactions at an atomistic level. researchgate.netmdpi.com

MD simulations can model the diffusion and partitioning of this compound into a lipid bilayer, providing insights into its permeability. researchgate.netresearchgate.net These simulations place the molecule in a solvated box containing a pre-built model of a cell membrane (e.g., a POPC bilayer) and simulate the movement of all atoms over time. acs.org

Potential of Mean Force (PMF): A key output from these simulations is the Potential of Mean Force (PMF) profile. The PMF calculates the free energy change as the molecule moves from the aqueous phase into and across the lipid bilayer. biorxiv.org For an amphiphilic molecule like this compound, the PMF curve would likely show:

An initial energy barrier to enter the dense lipid headgroup region.

An energy well in the interfacial region, where the polar groups can interact with the lipid headgroups and water, while the nonpolar core is buried in the hydrophobic tail region.

A significant energy barrier at the center of the bilayer, representing the energetic cost of moving the polar amino and hydroxyl groups through the highly nonpolar lipid tails.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry provides indispensable tools for elucidating the step-by-step mechanisms of chemical reactions, including identifying transient intermediates and high-energy transition states. nih.govresearchgate.net For this compound, one could investigate its synthesis, such as a Suzuki coupling to attach the phenol ring to the pyrazine core, or its potential metabolic transformations. nih.gov

Transition State Characterization and Activation Energies

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state. The energy required to reach this state from the reactants is the activation energy (Ea or ΔG‡), which determines the reaction rate. youtube.com

Computational methods, particularly Density Functional Theory (DFT), can be used to locate the precise geometry of the transition state on the potential energy surface. nih.gov This is typically a complex calculation that searches for a "saddle point"—a structure that is an energy minimum in all respects except for along the reaction coordinate, where it is an energy maximum. researchgate.net

For a hypothetical reaction, such as the final step in the synthesis of the title compound, computational analysis would provide the structure of the transition state and the activation energy. rsc.org

Table 2: Hypothetical Transition State and Activation Energy Data (DFT Calculation) This table illustrates the type of data generated from a computational study of a hypothetical reaction step. The values are for illustrative purposes.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Reaction Step | e.g., C-C bond formation via Suzuki coupling | Pd-catalyzed cross-coupling |

| Transition State Geometry | Key bond lengths and angles of the highest-energy structure along the reaction path. | Pd-C bond: ~2.1 Å, C-C forming bond: ~2.5 Å |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | 18.5 kcal/mol |

| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming a true transition state. | -250 cm-1 |

Reaction Coordinate Analysis and Potential Energy Surfaces

A potential energy surface (PES) is a multidimensional map that plots the energy of a molecular system as a function of its geometry. nih.govresearchgate.net For a chemical reaction, a one-dimensional slice through this surface along the most direct path from reactants to products is called the reaction coordinate. researchgate.net

Calculating the PES for a reaction involving this compound would reveal the energy of all intermediates and transition states. rsc.org This analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, confirms that a calculated transition state correctly connects the desired reactants and products. nih.gov The resulting energy profile provides a complete thermodynamic and kinetic picture of the reaction mechanism. Studies on the PES of pyrazine itself have been crucial for understanding its photophysical properties and relaxation pathways. researchgate.net

Ligand-Protein Docking and Molecular Modeling (Preclinical Focus)

Given that many pyrazine derivatives exhibit biological activity, often by inhibiting enzymes like kinases, molecular docking is a key computational tool to predict how this compound might interact with a protein target. nih.govnih.gov

Prediction of Binding Modes to Hypothetical Biological Targets

Molecular docking algorithms predict the preferred orientation and conformation, or "binding mode," of a ligand when it binds to a receptor's active site. researchgate.netmdpi.com These predictions are based on scoring functions that estimate the binding affinity by considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govresearchgate.net

For this compound, a likely hypothetical target class would be protein kinases, due to the prevalence of pyrazine scaffolds in known kinase inhibitors. nih.govresearchgate.net The docking process would involve:

Obtaining the 3D crystal structure of a target kinase from a database like the Protein Data Bank (PDB).

Defining the binding site, usually the pocket where the natural ligand (like ATP) binds.

Using a docking program (e.g., AutoDock, GOLD, MOE) to fit the compound into this site in many possible conformations. mdpi.commdpi.com

Ranking the resulting poses using a scoring function to identify the most likely binding mode.

A predicted binding mode for this compound in a kinase active site would likely involve the pyrazine nitrogens and the amino group acting as hydrogen bond acceptors and donors with backbone residues in the "hinge region" of the kinase. nih.gov The phenol group could form additional hydrogen bonds, while the bromophenyl-pyrazine core would likely engage in hydrophobic and π-stacking interactions. nih.gov

Table 3: Hypothetical Docking Results for this compound with a Protein Kinase This table presents a hypothetical outcome from a molecular docking simulation, a standard procedure in preclinical computational drug discovery.

| Parameter | Description | Predicted Finding |

|---|---|---|

| Hypothetical Target | Protein Kinase (e.g., p38 MAPK) | PDB ID: 1WBN |

| Docking Score | Estimated binding affinity (e.g., in kcal/mol). More negative values indicate stronger predicted binding. | -8.5 kcal/mol |

| Key Predicted Interactions | Specific non-covalent bonds stabilizing the ligand in the binding pocket. | Hydrogen Bond: Pyrazine N1 with backbone NH of Met109 (hinge region) |

| Hydrogen Bond: Amino group with backbone C=O of Glu107 (hinge region) | ||

| Halogen Bond: Bromine atom with backbone carbonyl oxygen of Asp168 | ||

| Predicted Binding Mode | Overall orientation of the ligand within the active site. | Type I kinase inhibitor binding mode, occupying the ATP-binding pocket. |

Structure-Based Drug Design Methodologies and Virtual Screening

Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry, leveraging the three-dimensional structures of biological targets to design and discover new inhibitors. For a compound like this compound, these methodologies are critical for identifying potential protein targets and optimizing its interactions to enhance potency and selectivity.

Molecular Docking: This is a primary SBDD technique used to predict the preferred orientation and binding affinity of a small molecule within the active site of a target protein. frontiersin.orgbiorxiv.org For this compound, a docking simulation would involve placing the molecule into the binding pocket of a known or hypothesized target, such as a protein kinase. The pyrazine nitrogen atoms and the amino group can act as key hydrogen bond acceptors and donors, respectively, often interacting with amino acid residues in the hinge region of kinases. pharmablock.com The phenolic hydroxyl group provides another crucial point for hydrogen bonding, while the bromophenyl-pyrazine core can engage in hydrophobic and π-π stacking interactions. researchgate.net The output, a "docking score," estimates the binding energy and helps rank it against other potential candidates. mdpi.com

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of chemical features necessary for biological activity. For this compound, a pharmacophore model could be generated based on its structure or from a known complex of a similar ligand. researchgate.net This model would typically consist of features like hydrogen bond donors (amino and hydroxyl groups), hydrogen bond acceptors (pyrazine nitrogens, hydroxyl oxygen), and aromatic/hydrophobic regions (phenyl and pyrazine rings). This model can then be used to rapidly screen large virtual libraries of compounds to identify molecules with a similar arrangement of features, potentially leading to the discovery of novel active scaffolds. nih.gov

Virtual Screening: This computational technique involves the high-throughput screening of large compound libraries against a target structure. Using the docking and pharmacophore modeling approaches described above, libraries containing millions of compounds can be filtered to identify a smaller, more manageable set of potential hits that are likely to bind to the target. irphouse.com The pyrazine scaffold is a common feature in many biologically active compounds, making it a valuable query for such screening campaigns. mdpi.com

In Silico ADMET Prediction Methodologies

Before a compound can become a viable drug candidate, its pharmacokinetic and safety profiles must be thoroughly evaluated. In silico ADMET prediction models offer a rapid and cost-effective way to assess these properties in the early stages of drug discovery, using only the chemical structure. researchgate.netnih.gov

Computational Models for Absorption Estimation

Oral bioavailability is heavily influenced by a compound's ability to be absorbed through the intestinal wall. Computational models are widely used to predict this intestinal permeability. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Models: These models establish a mathematical relationship between a compound's structural descriptors and its permeability. nih.gov Key descriptors for predicting intestinal absorption include molecular weight, lipophilicity (logP), and the polar surface area (PSA). diva-portal.org Clark's rule, for example, uses PSA to classify compounds into categories of good, medium, or poor intestinal absorption. nih.gov

Caco-2 Permeability Models: Caco-2 cells, a human colon adenocarcinoma cell line, are a standard in vitro model for intestinal permeability. nih.gov Computational models are trained on large datasets of experimental Caco-2 permeability values (Papp) to predict this property for new compounds. These models often use a combination of 2D and 3D molecular descriptors. nih.gov

Physics-Based Models: More advanced methods compute the free energy surface of a drug molecule as it permeates a simulated lipid bilayer. nih.govhawaii.edu These inhomogeneous solubility-diffusion models can provide a highly detailed mechanism of passive permeation. nih.gov

For this compound, these models would analyze its moderate molecular weight, multiple hydrogen bond donors/acceptors, and calculated PSA to estimate its potential for passive diffusion across the intestinal epithelium.

| Parameter | Predicted Value | Implication for Absorption |

|---|---|---|

| Molecular Weight | 281.1 g/mol | Favorable (Typically <500) |

| logP (Lipophilicity) | ~2.5 - 3.0 | Good balance for solubility and membrane permeability |

| Topological Polar Surface Area (TPSA) | ~78 Ų | Suggests moderate to good intestinal absorption nih.gov |

| Hydrogen Bond Donors | 2 (amino, hydroxyl) | Contributes to solubility |

| Hydrogen Bond Acceptors | 4 (pyrazine N, hydroxyl O, amino N) | Contributes to solubility |

| Predicted Caco-2 Permeability | Moderate | Indicates potential for passive intestinal transport nih.gov |

Distribution Prediction Algorithms

Once absorbed, a drug's distribution throughout the body determines its efficacy and potential for side effects. A critical aspect of distribution is the ability to cross the blood-brain barrier (BBB).

Machine Learning Models: A variety of machine learning algorithms, including Support Vector Machines (SVM), Random Forest (RF), and Deep Neural Networks (DNN), are used to predict BBB penetration. thesai.orgfrontiersin.org These models are trained on large datasets of compounds with experimentally determined BBB+ (penetrating) or BBB- (non-penetrating) labels. They utilize a wide array of molecular descriptors, including physicochemical properties and molecular fingerprints. frontiersin.org

Rule-Based Systems: Simple rules, such as the CNS Multiparameter Optimization (CNS MPO) score, combine several properties like logP, PSA, molecular weight, and pKa to generate a desirability score for BBB penetration. acs.orgnih.gov Generally, compounds with lower PSA (< 90 Ų) and a lower count of hydrogen bonds are more likely to cross the BBB. nih.gov

Uncertainty Estimation: Advanced models now incorporate uncertainty estimation, which provides a confidence level for each prediction. digitellinc.com This helps researchers gauge the reliability of the in silico BBB prediction.

The properties of this compound, particularly its TPSA value, would be key inputs for these algorithms to determine its likelihood of entering the central nervous system.

Metabolism Pathway Computational Analysis

The metabolism of xenobiotics is primarily carried out by the Cytochrome P450 (CYP) family of enzymes. Predicting a compound's interaction with these enzymes is crucial for anticipating drug-drug interactions and metabolic stability. nih.gov